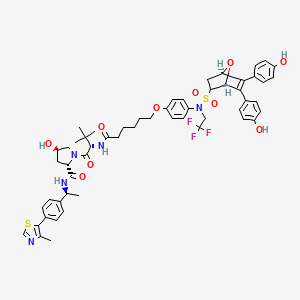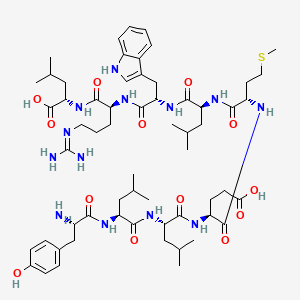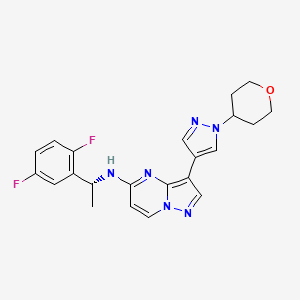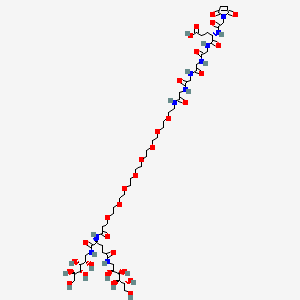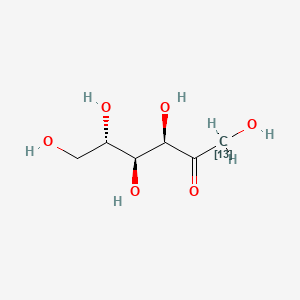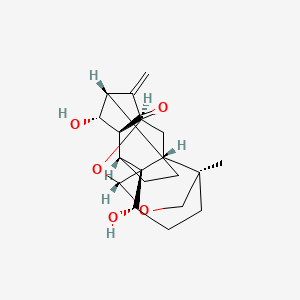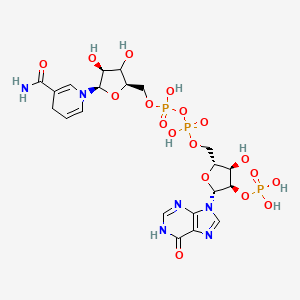
Deamino-NADPH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deamino-NADPH is a derivative of nicotinamide adenine dinucleotide phosphate (NADPH), which plays a crucial role in various biochemical processes. It is a coenzyme involved in redox reactions, acting as a reducing agent in anabolic reactions such as lipid and nucleic acid synthesis. This compound is particularly significant in cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Deamino-NADPH typically involves the modification of NADPH by removing the amino group. This can be achieved through chemical reactions that involve specific reagents and conditions. One common method is the use of deamination agents that selectively remove the amino group from NADPH, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through chromatography and crystallization to isolate the desired compound .
化学反应分析
Types of Reactions
Deamino-NADPH undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its oxidized counterpart, Deamino-NADP+.
Reduction: It can act as a reducing agent in biochemical reactions, donating electrons to other molecules.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific pH and temperature ranges .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield Deamino-NADP+, while reduction reactions result in the formation of reduced substrates .
科学研究应用
Deamino-NADPH has a wide range of applications in scientific research, including:
Chemistry: It is used as a coenzyme in various enzymatic reactions, facilitating the study of redox processes.
Biology: this compound is involved in cellular metabolism and energy production, making it a valuable tool in studying metabolic pathways.
Medicine: It is used in research related to oxidative stress and its impact on diseases such as cancer and neurodegenerative disorders.
Industry: This compound is utilized in industrial processes that require redox reactions, such as the synthesis of pharmaceuticals and fine chemicals .
作用机制
Deamino-NADPH exerts its effects by acting as a reducing agent in biochemical reactions. It donates electrons to other molecules, facilitating redox reactions that are essential for cellular metabolism. The molecular targets of this compound include various enzymes involved in metabolic pathways, such as glucose-6-phosphate dehydrogenase and glutathione reductase .
相似化合物的比较
Similar Compounds
Nicotinamide adenine dinucleotide (NADH): Similar to Deamino-NADPH, NADH is involved in redox reactions but lacks the phosphate group.
Nicotinamide adenine dinucleotide phosphate (NADPH): The parent compound of this compound, NADPH contains an amino group that is absent in this compound.
Deamido-NAD+: Another derivative of NAD+, Deamido-NAD+ lacks the amino group and is involved in similar biochemical processes
Uniqueness
This compound is unique due to its specific structure, which lacks the amino group present in NADPH. This structural difference affects its reactivity and interaction with enzymes, making it a valuable tool for studying specific biochemical pathways and reactions .
属性
分子式 |
C21H29N6O18P3 |
|---|---|
分子量 |
746.4 g/mol |
IUPAC 名称 |
[[(2R,4S,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)-4-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H29N6O18P3/c22-17(31)9-2-1-3-26(4-9)20-15(30)13(28)10(42-20)5-40-47(36,37)45-48(38,39)41-6-11-14(29)16(44-46(33,34)35)21(43-11)27-8-25-12-18(27)23-7-24-19(12)32/h1,3-4,7-8,10-11,13-16,20-21,28-30H,2,5-6H2,(H2,22,31)(H,36,37)(H,38,39)(H,23,24,32)(H2,33,34,35)/t10-,11-,13?,14-,15+,16-,20-,21-/m1/s1 |
InChI 键 |
UNDVWKVJVYWKSE-RAKBMXRGSA-N |
手性 SMILES |
C1C=CN(C=C1C(=O)N)[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CNC5=O)OP(=O)(O)O)O)O)O |
规范 SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)OP(=O)(O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



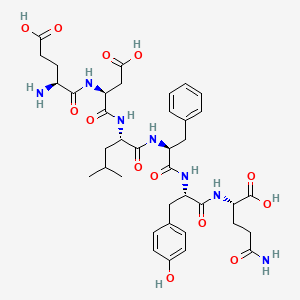
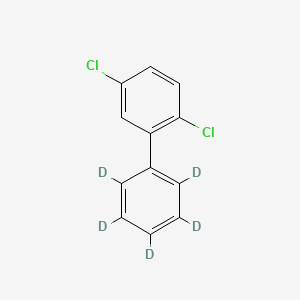

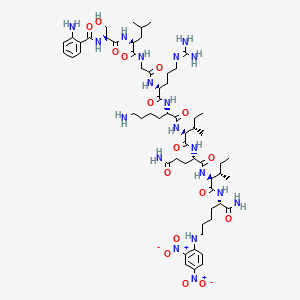
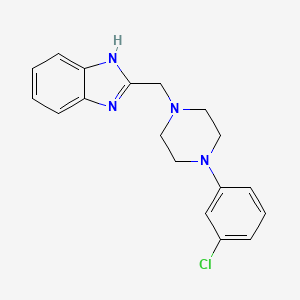
![2-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12393794.png)
![tert-butyl N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate](/img/structure/B12393797.png)
